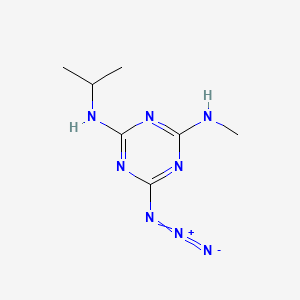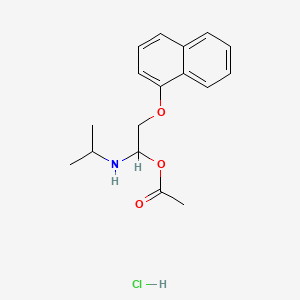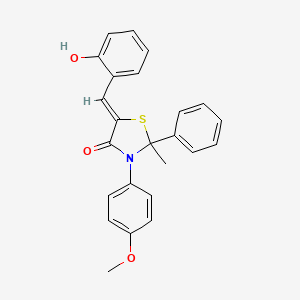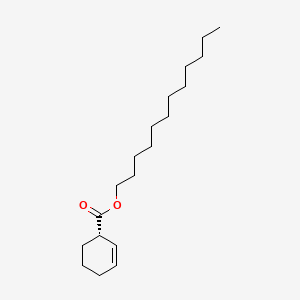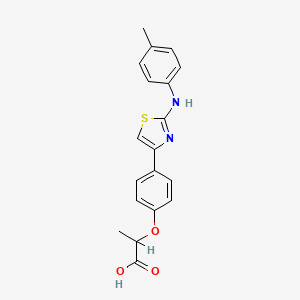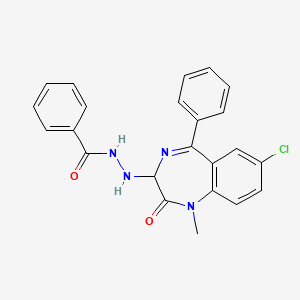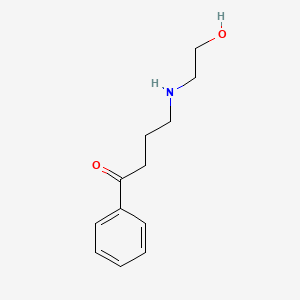
1-Butanone, 4-((2-hydroxyethyl)amino)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone, 4-((2-hydroxyethyl)amino)-1-phenyl- is an organic compound with the molecular formula C12H17NO2 It is a derivative of butanone, where the hydrogen atoms are substituted with a phenyl group and a 2-hydroxyethylamino group
Preparation Methods
The synthesis of 1-Butanone, 4-((2-hydroxyethyl)amino)-1-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 4-phenyl-2-butanone with 2-aminoethanol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
1-Butanone, 4-((2-hydroxyethyl)amino)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to optimize reaction rates and yields .
Scientific Research Applications
1-Butanone, 4-((2-hydroxyethyl)amino)-1-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Butanone, 4-((2-hydroxyethyl)amino)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
1-Butanone, 4-((2-hydroxyethyl)amino)-1-phenyl- can be compared with similar compounds such as:
1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-thienyl)-: This compound has a thienyl group instead of a phenyl group, which may result in different chemical and biological properties.
1-Butanone, 4-((2-hydroxyethyl)amino)-1-(3-methyl-2-thienyl)-: The presence of a methyl group on the thienyl ring can further alter its reactivity and interactions with biological targets.
The uniqueness of 1-Butanone, 4-((2-hydroxyethyl)amino)-1-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
133845-30-4 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-(2-hydroxyethylamino)-1-phenylbutan-1-one |
InChI |
InChI=1S/C12H17NO2/c14-10-9-13-8-4-7-12(15)11-5-2-1-3-6-11/h1-3,5-6,13-14H,4,7-10H2 |
InChI Key |
IBZUDAABQLCLLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



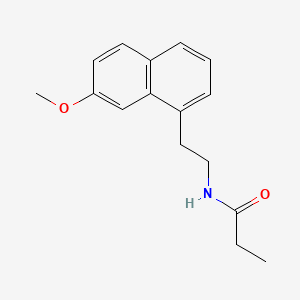
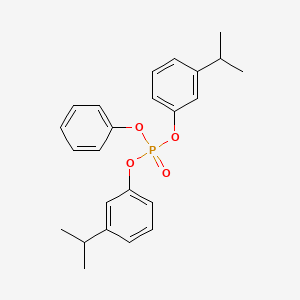
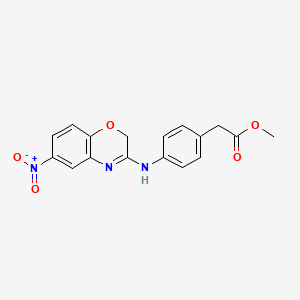

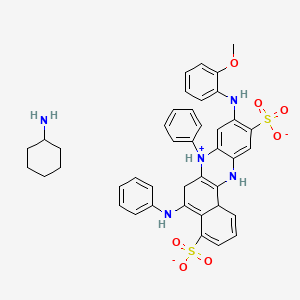
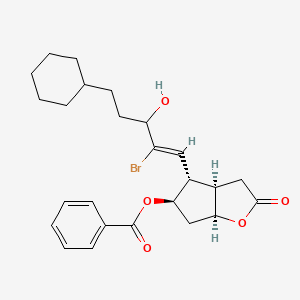
![2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15188554.png)
